
Desloratadine Citric Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desloratadine Citric Amide is a derivative of Desloratadine, a second-generation, nonsedating antihistamine. Desloratadine is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. This compound is an impurity of Desloratadine and is known to inhibit the generation and release of inflammatory mediators from basophils and mast cells .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Desloratadine Citric Amide involves the synthesis of Desloratadine followed by its conversion to the citric amide derivative. The synthesis of Desloratadine typically involves the following steps:
Formation of Loratadine: Loratadine is synthesized through a series of reactions starting from piperidine and phthalic anhydride.
Conversion to Desloratadine: Loratadine is then converted to Desloratadine through a process of hydrolysis and subsequent reduction.
Formation of this compound: Desloratadine is reacted with citric acid under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The preparation method for Desloratadine oral liquid, for example, involves the addition of organic acid salt into a cosolvent .
化学反応の分析
Types of Reactions
Desloratadine Citric Amide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different pharmacological properties and applications.
科学的研究の応用
Desloratadine Citric Amide has several scientific research applications, including:
Chemistry: The compound is used in the study of chemical reactions and mechanisms, particularly in the context of antihistamine derivatives.
Biology: It is used in biological research to study the effects of antihistamines on cellular processes and inflammatory responses.
Medicine: this compound is investigated for its potential therapeutic applications in treating allergic conditions and other inflammatory diseases.
作用機序
Desloratadine Citric Amide exerts its effects by competing with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This blocks the action of endogenous histamine, leading to the temporary relief of symptoms such as nasal congestion and watery eyes . The compound also inhibits the release of inflammatory mediators from basophils and mast cells, reducing inflammation and allergic responses .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine used to treat allergic reactions.
Fexofenadine: A nonsedating antihistamine similar to Desloratadine.
Loratadine: The parent compound of Desloratadine, used for similar indications.
Uniqueness
Desloratadine Citric Amide is unique due to its specific chemical structure and the presence of the citric amide group. This structural difference can lead to variations in pharmacological properties and therapeutic applications compared to other similar compounds .
生物活性
Desloratadine Citric Amide is a derivative of desloratadine, a well-known second-generation antihistamine. This compound has gained attention for its potential biological activities beyond its traditional use in treating allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and emerging therapeutic applications.
Pharmacological Profile
Desloratadine itself is recognized primarily for its selective H1-receptor antagonist properties, which help alleviate symptoms associated with allergic rhinitis and other allergic conditions. It operates by blocking the action of histamine, a chemical responsible for many allergy symptoms such as nasal congestion and itching .
- H1-Receptor Antagonism : Desloratadine selectively inhibits peripheral H1 receptors, preventing histamine from exerting its effects on target tissues. This mechanism is crucial in reducing allergic symptoms without causing sedation, a common side effect of first-generation antihistamines .
- Anti-inflammatory Effects : In vitro studies indicate that desloratadine can inhibit the release of pro-inflammatory cytokines (IL-4, IL-6, IL-8, IL-13) from mast cells and basophils. This suggests that it may have broader anti-inflammatory properties beyond simple antihistaminic action .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of desloratadine, particularly against coronaviruses. In laboratory settings, desloratadine has demonstrated significant inhibition of SARS-CoV-2 entry into cells via the endosomal pathway:
- Dose-Dependent Efficacy : Desloratadine exhibited an EC50 value of approximately 0.7 µM against SARS-CoV-2, indicating high potency without cytotoxic effects at therapeutic concentrations .
- Broad-Spectrum Antiviral Effects : The compound also showed effectiveness against other benign coronaviruses such as HCoV-229E and HCoV-OC43, suggesting a common mechanism of action against this viral family .
Case Studies and Clinical Findings
A meta-analysis assessing desloratadine's efficacy in allergic rhinitis treatment revealed significant improvements in total symptom scores compared to placebo. Notable findings include:
Study Parameter | Desloratadine Group | Placebo Group | P-value |
---|---|---|---|
Total Symptoms Score (SMD) | -1.63 | - | 0.004 |
Nasal Symptoms Score (SMD) | -0.66 | - | <0.001 |
Nasal Airflow Improvement (SMD) | 0.32 | - | 0.005 |
These results underscore desloratadine's effectiveness in managing allergic symptoms and improving nasal airflow .
Synthesis and Derivatives
Research has also explored the synthesis of novel derivatives of desloratadine, including those with enhanced biological activities:
Q & A
Basic Research Questions
Q. How is Desloratadine Citric Amide structurally characterized, and what analytical techniques are employed for its identification?
Methodological Answer: Structural characterization involves determining molecular formula (C₂₅H₂₅ClN₂O₆), molecular weight (484.93 g/mol), and CAS number (1797131-43-1) using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). Analytical identification in formulations can be achieved via UV-Vis spectrophotometry with validated parameters (linearity range: 0.05–3.00 µg/spot, RSD <5%) .
Q. What are the critical parameters for validating an analytical method for this compound quantification?
Methodological Answer: Key validation parameters include linearity (calibration curve between peak area and concentration), precision (RSD ≤5% via triplicate analysis), accuracy (recovery rates 95–105% using standard addition), and sensitivity (LOD/LOQ calculated from the calibration curve). Chromatographic conditions (e.g., mobile phase: ethyl acetate–n-butanol–ammonia–methanol) must be optimized to minimize interference .
Q. How is the purity of this compound assessed in pharmaceutical preparations?
Methodological Answer: Purity is evaluated using high-performance thin-layer chromatography (HPTLC) or HPLC with UV detection. Sample preparation involves grinding tablets, dissolving in ethanol, filtration, and dilution to 1 mg/mL. Recovery rates and RSD are calculated to ensure compliance with pharmacopeial standards (e.g., USP monographs for desloratadine formulations) .
Advanced Research Questions
Q. What methodological challenges arise in transferring analytical procedures for this compound between laboratories?
Methodological Answer: Challenges include reconciling metrological parameters (e.g., target uncertainty, batch-specific content variability) and establishing acceptance criteria for precision/accuracy. A lifecycle-based transfer strategy involves cross-lab validation using Class A glassware, Mettler Toledo balances, and harmonized spectrophotometric protocols (e.g., Lambda 25 UV-Vis). Acceptance criteria are defined via ATP (Analytical Target Profile) requirements .
Q. How do degradation pathways of this compound under stress conditions (e.g., UV light, heat) inform formulation stability?
Methodological Answer: Stress testing involves exposing solutions to UV light (254 nm) and heating (40–80°C), followed by GC-MS analysis (Agilent 7890A/5975C) to identify degradation products. Key degradation markers (e.g., hydrolyzed amide bonds) are quantified, and Arrhenius modeling predicts shelf-life under standard storage conditions .
Q. What experimental design principles ensure robust bioequivalence assessment of this compound formulations?
Methodological Answer: Bioequivalence studies require a crossover design with 90% confidence intervals (CIs) for log-transformed AUC and Cₘₐₓ ratios (80–125% acceptance range). For metabolites, supportive data (e.g., 108.227% AUC₀₋₇₂, CV 16.52%) are analyzed but excluded from primary endpoints. Statistical power is ensured via n ≥24 subjects to account for inter-individual variability .
Q. How does the biopharmaceutical classification of this compound influence dissolution testing strategies?
Methodological Answer: As a BCS Class II/IV compound (low solubility/high permeability), dissolution testing must simulate intestinal conditions (pH 6.8, surfactants like SDS). PAMPA assays confirm permeability (vs. metoprolol as reference), while in vitro-in vivo correlation (IVIVC) models validate dissolution profiles against pharmacokinetic data .
Q. What synthetic routes optimize the yield of this compound, and how are side products minimized?
Methodological Answer: The citric amide moiety is synthesized via acid chloride activation followed by nucleophilic substitution. Process optimization includes controlling reaction temperature (20–25°C), stoichiometric excess of citric acid, and purification via recrystallization (ethanol/water). Impurities (e.g., unreacted desloratadine) are monitored using HPTLC with ≤0.1% threshold .
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in bioequivalence study results for this compound formulations?
Methodological Answer: Discrepancies in metabolite pharmacokinetics (e.g., 114.381% Cₘₐₓ for metabolites vs. 97.86% for parent compound) may arise from polymorphic CYP3A4 metabolism. Researchers should stratify data by genotype, apply mixed-effects modeling, and validate findings using in vitro hepatocyte assays. Outliers are assessed via Cook’s distance (>1 indicates influential data points) .
Q. Experimental Reproducibility Guidelines
Q. What reporting standards ensure reproducibility in this compound research?
Methodological Answer: Follow ICH Q2(R1) for method validation and USP 〈1050.1〉 for viral clearance protocols. Full disclosure of chromatographic conditions (e.g., mobile phase ratios, column type), raw data (e.g., peak areas, RSD values), and statistical models (e.g., ANOVA for inter-lab variability) is mandatory. Supplementary materials should include NMR/MS spectra and validation certificates .
特性
IUPAC Name |
2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIKKMKTABMKLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。